5-Acetylpyridin-2(1H)-one

説明

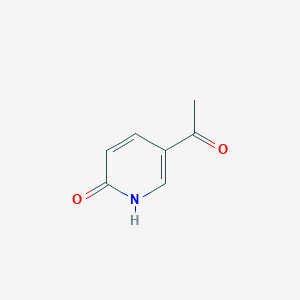

Structure

3D Structure

特性

IUPAC Name |

5-acetyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5(9)6-2-3-7(10)8-4-6/h2-4H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNAPXPEWSOPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579101 | |

| Record name | 5-Acetylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-29-4 | |

| Record name | 5-Acetylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-5-acetylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Acetylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Acetylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details experimental protocols, summarizes key physical and spectral data, and illustrates important chemical properties and synthetic workflows.

Introduction

This compound, also known as 1-(6-hydroxypyridin-3-yl)ethanone or 2-hydroxy-5-acetylpyridine, is a derivative of the 2-pyridinone core structure.[1] The pyridinone scaffold is found in numerous natural products and exhibits a wide range of biological activities, making its derivatives attractive targets for synthesis and biological evaluation.[2] A key characteristic of 2-pyridinones is the existence of keto-enol tautomerism, where this compound can exist in equilibrium with its 5-acetyl-2-hydroxypyridine tautomer. In the solid state, the 2-pyridinone form is predominant.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1124-29-4 |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| Physical Form | Solid |

| Boiling Point | 364.7 ± 22.0 °C at 760 mmHg |

| Flash Point | 174.4 ± 22.3 °C |

| Density | 1.2 ± 0.1 g/cm³ |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the acid-catalyzed hydrolysis of its methoxy precursor, 5-acetyl-2-methoxypyridine.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol: Hydrolysis of 5-Acetyl-2-methoxypyridine

This protocol is based on a reported procedure for the synthesis of this compound.

Materials:

-

5-Acetyl-2-methoxypyridine

-

6 N Hydrochloric acid

-

Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

A mixture of 5-acetyl-2-methoxypyridine (1.51 g, 10 mmol) and 6 N hydrochloric acid is heated to 100 °C and stirred for 5 hours.

-

After the reaction is complete, the mixture is cooled to room temperature and neutralized to a pH of 7 using a sodium hydroxide solution.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting residue is recrystallized from ethyl acetate to yield 5-acetyl-2(1H)-pyridinone as a white solid.

Tautomerism

A significant feature of this compound is its existence in a tautomeric equilibrium with 5-acetyl-2-hydroxypyridine. This equilibrium is influenced by factors such as the solvent and the physical state of the compound.

Caption: Tautomeric equilibrium of the target compound.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through various spectroscopic techniques. The expected spectral data are summarized below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound will reflect the protons and carbons in its unique chemical environment. The presence of tautomers can lead to peak broadening or the appearance of two sets of signals depending on the solvent and temperature.

Expected ¹H NMR Chemical Shifts (δ, ppm)

| Proton | Expected Chemical Shift Range (ppm) |

| CH₃ (Acetyl) | 2.0 - 2.5 |

| Pyridinone Ring Protons | 6.0 - 8.5 |

| N-H (Amide) | 10.0 - 12.0 (broad) |

Expected ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon | Expected Chemical Shift Range (ppm) |

| CH₃ (Acetyl) | 20 - 30 |

| Pyridinone Ring Carbons | 110 - 150 |

| C=O (Pyridinone) | 160 - 175 |

| C=O (Acetyl) | 190 - 205 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3200 - 3400 (broad) |

| C-H Stretch (Aromatic/Alkyl) | 2850 - 3100 |

| C=O Stretch (Acetyl) | 1670 - 1690 |

| C=O Stretch (Amide) | 1640 - 1660 |

| C=C and C=N Stretches | 1400 - 1600 |

Mass Spectrometry (MS)

Electron impact mass spectrometry of 5-acetyl-2(1H)-pyridone derivatives is expected to show characteristic fragmentation patterns.[3] The molecular ion peak (M⁺) should be observed at m/z = 137.

Expected Mass Spectral Fragmentation

A dominant fragmentation pathway for related 5-acetyl-4-aryl-6-methyl-2(1H)pyridones involves the cleavage of the CO-NH bond of the amide group.[3] A similar fragmentation for this compound would lead to the formation of stable acylium ions.

Potential Biological Significance

While specific biological activities for this compound are not extensively documented, the broader class of 2-pyridone derivatives has been the subject of significant research in drug discovery. These compounds have demonstrated a wide array of biological effects, including:

-

Antimicrobial and Antifungal Activity: Various substituted pyridones have been synthesized and evaluated for their efficacy against bacterial and fungal strains.[2]

-

Anticancer Activity: The pyridine nucleus is a key component in many anticancer agents, and synthetic pyridinone derivatives have been investigated for their antiproliferative effects against various cancer cell lines.

-

Cardiotonic Agents: Certain pyridine-2(1H)-one derivatives have been studied for their potential as cardiotonic agents.[4]

The synthetic accessibility and diverse biological potential of the 2-pyridone scaffold make this compound and its analogues promising candidates for further investigation in drug development programs.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Mass spectral fragmentation patterns of new 5-acetyl-4-aryl-6-methyl-2(1H)pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Acetylpyridin-2(1H)-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Acetylpyridin-2(1H)-one, also known by its tautomeric form, 1-(6-hydroxypyridin-3-yl)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization.

Introduction

This compound is a pyridinone derivative of significant interest in medicinal chemistry. The structural elucidation of such compounds is fundamental to understanding their reactivity, and spectroscopic methods provide the necessary tools for this characterization. This guide presents the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—in a structured format, accompanied by detailed experimental protocols.

Chemical Structure and Properties

-

Systematic Name: 5-acetyl-1H-pyridin-2-one

-

Synonyms: 1-(6-Hydroxypyridin-3-yl)ethanone, 5-Acetyl-2-hydroxypyridine

-

Molecular Formula: C₇H₇NO₂

-

Molecular Weight: 137.14 g/mol [1]

-

CAS Number: 1124-29-4[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.5 (approx.) | br s | 1H | N-H (pyridinone) |

| 8.21 | d | 1H | H-6 |

| 7.95 | dd | 1H | H-4 |

| 6.45 | d | 1H | H-3 |

| 2.45 | s | 3H | -COCH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 195.5 | C=O (acetyl) |

| 164.0 | C-2 (pyridinone) |

| 145.0 | C-6 |

| 140.5 | C-4 |

| 118.0 | C-5 |

| 105.5 | C-3 |

| 25.0 | -COCH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2800 (broad) | Strong | N-H and O-H stretching |

| 1660 | Strong | C=O stretching (pyridinone) |

| 1620 | Strong | C=O stretching (acetyl) |

| 1580, 1480 | Medium | C=C and C=N stretching |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 137 | High | [M]⁺ (Molecular Ion) |

| 122 | High | [M - CH₃]⁺ |

| 94 | Medium | [M - COCH₃]⁺ |

| 66 | Medium |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical and can affect the chemical shifts, particularly of labile protons like the N-H. The spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method or as a thin film. For the KBr pellet method, a small amount of the compound is ground with dry potassium bromide and pressed into a transparent disk. For the thin film method, the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), allowing the solvent to evaporate. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectral data is typically acquired using an electron ionization (EI) source. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Analysis and Interpretation Workflow

The process of obtaining and interpreting spectroscopic data follows a logical workflow to elucidate the structure of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Signaling Pathway of Spectroscopic Data Interpretation

The interpretation of spectroscopic data involves a convergent process where information from different techniques is integrated to confirm the chemical structure.

Caption: Data Integration for Structural Elucidation.

References

5-Acetylpyridin-2(1H)-one: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Acetylpyridin-2(1H)-one is a heterocyclic organic compound belonging to the 2-pyridinone class. While the 2-pyridinone scaffold is a well-established pharmacophore found in numerous biologically active compounds with a wide range of therapeutic applications, a comprehensive review of the scientific literature reveals a notable lack of specific data on the biological activities of this compound itself. This compound is frequently utilized as a versatile starting material or intermediate in the synthesis of more complex derivatives that exhibit significant pharmacological effects.

This technical guide provides an in-depth overview of the potential biological activities of this compound, extrapolated from the known activities of its close structural analogs and the broader 2-pyridinone class of compounds. We present generalized experimental protocols and conceptual signaling pathways to guide researchers in the potential evaluation of this compound for antimicrobial, anti-inflammatory, and anticancer properties.

The 2-Pyridinone Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-pyridinone ring system is considered a "privileged structure" in drug discovery due to its ability to interact with a wide variety of biological targets. Its derivatives have been reported to possess a diverse array of biological activities, including but not limited to:

-

Antimicrobial effects : Exhibiting activity against various strains of bacteria and fungi.

-

Anti-inflammatory properties : Modulating inflammatory pathways.

-

Anticancer activity : Demonstrating cytotoxicity against various cancer cell lines.

-

Antiviral activity : Including inhibition of viral replication.

-

Enzyme inhibition : Targeting a range of enzymes involved in disease processes.

Given that this compound contains this core scaffold, it is plausible that the compound itself may exhibit some of these biological activities, albeit likely with different potency compared to its more complex derivatives.

Potential Biological Activities and Experimental Evaluation

Antimicrobial Activity

Numerous derivatives of 2-pyridinone have demonstrated significant antimicrobial properties. It is therefore a logical starting point for the biological evaluation of this compound.

| Activity | Test Organism(s) | Metric | Result |

| Antibacterial | Staphylococcus aureus, Escherichia coli, etc. | MIC (µg/mL) | Data Not Available |

| Antifungal | Candida albicans, Aspergillus niger, etc. | MIC (µg/mL) | Data Not Available |

MIC: Minimum Inhibitory Concentration

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well of a 96-well microtiter plate.

-

Perform serial two-fold dilutions of the compound stock solution across the plate to achieve a range of concentrations.

-

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add 10 µL of the prepared inoculum to each well.

-

Controls:

-

Positive Control: A well containing the medium and the microorganism without the test compound.

-

Negative Control: A well containing only the medium.

-

Solvent Control: A well containing the medium, the microorganism, and the highest concentration of the solvent used.

-

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

The 2-pyridinone nucleus is present in several compounds with known anti-inflammatory effects. The evaluation of this compound for such activity is a promising research avenue.

| Assay | Cell Line / Model | Metric | Result |

| COX-2 Inhibition | Enzyme-based assay | IC50 (µM) | Data Not Available |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | IC50 (µM) | Data Not Available |

| Pro-inflammatory Cytokine Inhibition (e.g., TNF-α, IL-6) | LPS-stimulated PBMCs or macrophages | IC50 (µM) | Data Not Available |

IC50: Half-maximal Inhibitory Concentration

This protocol assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve. A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed inhibition is not due to cytotoxicity.

Workflow for the anti-inflammatory nitric oxide inhibition assay.

Anticancer Activity

The 2-pyridinone moiety is a key component of several anticancer agents. Therefore, evaluating the cytotoxic potential of this compound against various cancer cell lines is a worthwhile endeavor.

| Cell Line | Cancer Type | Metric | Result |

| e.g., MCF-7 | Breast Cancer | IC50 (µM) | Data Not Available |

| e.g., A549 | Lung Cancer | IC50 (µM) | Data Not Available |

| e.g., HCT116 | Colon Cancer | IC50 (µM) | Data Not Available |

IC50: Half-maximal Inhibitory Concentration

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition:

-

Remove the medium containing the compound.

-

Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Remove the MTT-containing medium.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value from the dose-response curve.

Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways for Investigation

Should this compound demonstrate biological activity in the aforementioned assays, further investigation into its mechanism of action would be warranted. The following diagram illustrates a hypothetical signaling pathway that is often implicated in inflammation and cancer, which could be a starting point for such studies.

Hypothetical NF-κB signaling pathway and a potential point of inhibition.

Conclusion and Future Directions

While this compound is a valuable building block in synthetic and medicinal chemistry, its own biological activities remain largely unexplored in the public domain. The information presented in this guide, based on the activities of the broader 2-pyridinone class, suggests that this compound is a candidate for screening for antimicrobial, anti-inflammatory, and anticancer properties.

The provided experimental protocols offer a robust framework for initiating such investigations. Future research should focus on performing these and other relevant assays to generate the first quantitative data on the biological profile of this compound. The discovery of any significant activity would open up new avenues for its potential therapeutic application and for the design of novel derivatives with enhanced potency and selectivity.

Potential Research Applications of 5-Acetylpyridin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetylpyridin-2(1H)-one is a heterocyclic organic compound belonging to the pyridinone class of molecules. The pyridinone scaffold is a well-established pharmacophore found in numerous natural products and synthetic compounds with a broad range of biological activities. While specific and extensive research on the bioactivity of this compound itself is limited in publicly available literature, its structural features suggest significant potential as a lead compound or a key intermediate in the development of novel therapeutics. This technical guide provides an in-depth overview of the potential research applications of this compound based on the activities of its close structural analogs and the broader pyridin-2-one class. It includes detailed experimental protocols for evaluating these potential activities and visual workflows to guide research efforts.

Introduction

The pyridin-2(1H)-one moiety is a "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This compound, with its reactive acetyl group, offers a prime site for chemical modification, allowing for the generation of diverse chemical libraries for screening. This document aims to serve as a comprehensive resource for researchers interested in exploring the therapeutic potential of this compound and its derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 1124-29-4 | [1][2] |

| Molecular Formula | C₇H₇NO₂ | [1][2] |

| Molecular Weight | 137.14 g/mol | [1][2] |

| Appearance | Pale yellow solid | [2] |

| Boiling Point | 364.7 ± 22.0 °C at 760 mmHg | [1] |

| Flash Point | 174.4 ± 22.3 °C | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Storage Temperature | 2-8°C under inert gas | [2] |

Potential Research Applications and Supporting Evidence

Based on the biological activities reported for structurally related pyridin-2-one derivatives, the following areas represent promising avenues for research into this compound.

Anticancer Activity

Numerous pyridine-2(1H)-thione and other pyridine derivatives have shown potent antiproliferative activity against various cancer cell lines, including colon, liver, and breast cancer.[3] The mechanism of action for some of these derivatives has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

Hypothetical Signaling Pathway for Anticancer Screening:

A common mechanism for anticancer agents is the inhibition of protein kinases, leading to the induction of apoptosis. The following diagram illustrates a hypothetical pathway that could be investigated for this compound and its derivatives.

Antimicrobial Activity

Derivatives of pyridine-2(1H)-thione have demonstrated significant antibacterial and antifungal properties.[4] The evaluation of this compound against a panel of pathogenic bacteria and fungi could reveal its potential as a novel antimicrobial agent.

Anti-inflammatory Activity

Certain pyridinone derivatives have been reported to possess anti-inflammatory properties.[5] This suggests that this compound could be investigated for its ability to modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory cytokines.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential biological activities of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of 2-methoxy-5-acetylpyridine.[2]

Materials:

-

2-Methoxy-5-acetylpyridine

-

6 N Hydrochloric acid

-

Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

Mix 2-Methoxy-5-acetylpyridine (10 mmol) with 6 N hydrochloric acid solution.

-

Heat the reaction mixture at 100 °C for 5 hours.

-

After the reaction is complete, cool the mixture and neutralize it to pH 7 with sodium hydroxide solution.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Recrystallize the resulting residue from ethyl acetate to obtain 5-acetyl-2(1H)-pyridinone as a white solid.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Standardized microbial inoculum

Procedure:

-

Prepare a serial two-fold dilution of this compound in the broth medium in a 96-well plate.

-

Add a standardized inoculum of the test microorganism to each well.

-

Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental and Developmental Workflow

The following diagram outlines a general workflow for the synthesis, screening, and lead optimization of this compound derivatives.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. Its versatile chemical nature, coupled with the proven biological activities of the broader pyridin-2-one class, makes it an attractive scaffold for medicinal chemistry campaigns. The experimental protocols and workflows provided in this guide are intended to facilitate the exploration of its potential in anticancer, antimicrobial, and anti-inflammatory research. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of this compound and its derivatives, which could lead to the discovery of new and effective drugs.

References

- 1. This compound | 1124-29-4 | Benchchem [benchchem.com]

- 2. 2(1H)-Pyridinone, 5-acetyl- (9CI) | 1124-29-4 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 5-Acetylpyridin-2(1H)-one as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetylpyridin-2(1H)-one is a valuable heterocyclic building block in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. Its pyridinone core is a prevalent scaffold in medicinal chemistry, found in numerous biologically active compounds. The presence of a reactive acetyl group and a modifiable pyridinone ring system allows for diverse synthetic transformations, making it an attractive starting material for the development of novel therapeutics and functional materials.

This document provides detailed application notes and experimental protocols for the utilization of this compound in two key synthetic transformations: the Claisen-Schmidt condensation to form chalcone derivatives and the Suzuki-Miyaura coupling for the synthesis of biaryl compounds.

Key Applications

This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds, including but not limited to:

-

Chalcones and Flavonoids: The acetyl group readily participates in base-catalyzed condensation reactions with aromatic aldehydes to yield chalcones, which are precursors to flavonoids and other biologically active molecules.

-

Pyrazoles and other Heterocycles: The α,β-unsaturated ketone moiety of the resulting chalcones can be further reacted with reagents like hydrazine to construct pyrazole rings.

-

Biaryl Pyridinones: The pyridinone ring can be halogenated and subsequently used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents, a common motif in kinase inhibitors.

Experimental Protocols

Claisen-Schmidt Condensation for the Synthesis of Pyridyl Chalcones

The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides a straightforward route to pyridyl chalcones. These compounds are of significant interest due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Reaction Scheme:

---> (Base, EtOH)

Detailed Experimental Protocol:

-

To a solution of this compound (1.0 eq.) and a substituted aromatic aldehyde (1.1 eq.) in ethanol (10 mL/mmol of pyridinone), add a 10% aqueous solution of sodium hydroxide (2.0 eq.).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (50 mL).

-

Acidify the mixture to pH 5-6 with dilute hydrochloric acid.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from ethanol to afford the desired chalcone.

Data Presentation: Representative Data for Synthesized Chalcones

| Entry | R-Group (Ar) | Yield (%) | Melting Point (°C) | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | 13C NMR (100 MHz, DMSO-d6) δ (ppm) |

| 1 | Phenyl | 85 | 198-200 | 12.5 (s, 1H), 8.2-7.4 (m, 9H), 6.5 (d, 1H) | 188.2, 163.5, 145.1, 142.3, 135.2, 130.8, 129.1, 128.7, 122.5, 118.9, 106.1 |

| 2 | 4-Methoxyphenyl | 88 | 210-212 | 12.4 (s, 1H), 8.1-7.0 (m, 8H), 6.5 (d, 1H), 3.8 (s, 3H) | 187.9, 163.6, 161.8, 145.0, 142.5, 131.0, 127.8, 120.2, 118.8, 114.5, 106.0, 55.5 |

| 3 | 4-Chlorophenyl | 82 | 225-227 | 12.6 (s, 1H), 8.2-7.5 (m, 8H), 6.5 (d, 1H) | 188.0, 163.4, 144.8, 142.0, 135.0, 134.1, 130.5, 129.2, 122.8, 119.0, 106.2 |

Note: The provided data is representative and based on typical results for analogous reactions.

Synthesis of 5-Bromo-pyridin-2(1H)-one via Sandmeyer Reaction

To perform Suzuki-Miyaura coupling on the pyridinone ring, a halogenated precursor is required. 5-Bromo-pyridin-2(1H)-one can be synthesized from the commercially available 5-Amino-pyridin-2(1H)-one via a Sandmeyer reaction.

Reaction Scheme:

---> (1. NaNO2, HBr/H2O; 2. CuBr)

Detailed Experimental Protocol:

-

Dissolve 5-Amino-pyridin-2(1H)-one (1.0 eq.) in an aqueous solution of hydrobromic acid (48%, 5.0 eq.).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, dissolve copper(I) bromide (1.2 eq.) in hydrobromic acid (48%).

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour.

-

Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-pyridin-2(1H)-ones

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. Here, it is used to couple 5-Bromo-pyridin-2(1H)-one with various arylboronic acids to generate biaryl pyridinone derivatives, which are scaffolds of interest in drug discovery, particularly as kinase inhibitors.

Reaction Scheme:

-

R-B(OH)2 (Arylboronic acid) ---> (Pd Catalyst, Base, Solvent)

Detailed Experimental Protocol:

-

To a degassed mixture of 5-Bromo-pyridin-2(1H)-one (1.0 eq.), an arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1), add a palladium catalyst such as Pd(PPh3)4 (0.05 eq.).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-pyridin-2(1H)-one.

Data Presentation: Representative Data for Suzuki-Miyaura Coupling Products

| Entry | R-Group (Ar) | Yield (%) | Melting Point (°C) | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | 13C NMR (100 MHz, DMSO-d6) δ (ppm) |

| 1 | Phenyl | 75 | 215-217 | 12.1 (s, 1H), 8.0-7.2 (m, 8H), 6.4 (d, 1H) | 164.0, 139.8, 138.5, 131.2, 129.0, 127.8, 126.5, 125.3, 118.2, 105.8 |

| 2 | 4-Tolyl | 78 | 228-230 | 12.0 (s, 1H), 7.9-7.1 (m, 7H), 6.4 (d, 1H), 2.3 (s, 3H) | 164.1, 138.3, 137.2, 135.8, 131.0, 129.5, 126.3, 125.1, 118.1, 105.7, 20.8 |

| 3 | 3-Thienyl | 68 | 205-207 | 12.2 (s, 1H), 8.1-7.1 (m, 6H), 6.4 (d, 1H) | 163.9, 140.5, 138.7, 131.5, 127.0, 126.8, 125.5, 122.1, 118.3, 105.9 |

Note: The provided data is representative and based on typical results for analogous reactions.

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis and potential applications of derivatives from this compound.

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a readily functionalizable building block with significant potential in the synthesis of diverse heterocyclic compounds. The protocols outlined in these application notes for Claisen-Schmidt condensation and Suzuki-Miyaura coupling provide robust methods for accessing pyridyl chalcones and biaryl pyridinones, respectively. These derivatives serve as valuable scaffolds for further synthetic elaboration and are promising candidates for drug discovery and materials science applications. The provided representative data and workflow diagrams offer a clear guide for researchers embarking on the use of this versatile starting material.

Application Notes and Protocols: 5-Acetylpyridin-2(1H)-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetylpyridin-2(1H)-one is a heterocyclic compound belonging to the 2-pyridinone class of molecules. The 2-pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in numerous natural products and its ability to interact with a wide range of biological targets.[1] Pyridinone derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, antiviral, and enzyme inhibitory effects.[2][3] This document provides an overview of the potential applications of this compound in medicinal chemistry, with a focus on its synthesis, and a generalized view of its potential biological evaluation based on related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1124-29-4 | [4] |

| Molecular Formula | C7H7NO2 | [4] |

| Molecular Weight | 137.14 g/mol | [4] |

| Synonyms | 5-acetyl-2-hydroxypyridine, 1-(6-hydroxy-3-pyridinyl)ethanone | [4] |

| Physical State | Solid | [4] |

Synthesis Protocol

Reaction Scheme:

A plausible synthetic route involves the cyclization of an appropriate precursor. One common method is the reaction of a β-keto ester with an enamine or a similar nitrogen-containing species.

Generalized Experimental Protocol:

-

Reaction Setup: To a solution of an appropriate starting material (e.g., a derivative of 3-oxopentanedioate) in a suitable solvent (e.g., ethanol or acetic acid), add a nitrogen source such as ammonium acetate.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel, to yield the desired this compound.

Potential Medicinal Chemistry Applications and Biological Activity

Derivatives of the 2-pyridinone scaffold have been extensively investigated for their potential as therapeutic agents. While specific quantitative biological data for this compound is limited in the public domain, studies on closely related analogues provide insights into its potential applications.

Anticancer Activity

Numerous 2-pyridinone derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. For instance, a study on a series of novel 2-pyridinone derivatives demonstrated significant cytotoxic effects. The half-maximal inhibitory concentrations (IC50) for some of these compounds are summarized in Table 2. This data suggests that the 2-pyridinone scaffold can be a valuable starting point for the development of new anticancer agents.

Table 2: In Vitro Anticancer Activity (IC50 in µM) of Selected 2-Pyridinone Derivatives

| Compound | HCT-116 (Colon) | MCF-7 (Breast) | NCI-H460 (Lung) |

| Doxorubicin (Control) | 0.45 | 0.98 | 0.62 |

| Derivative A | 1.23 | 2.54 | 1.87 |

| Derivative B | 0.89 | 1.76 | 1.15 |

| Derivative C | 2.11 | 3.41 | 2.56 |

Note: The data presented is for illustrative purposes based on derivatives of the 2-pyridinone core and not for this compound itself.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential biological activities of this compound, based on standard assays used in drug discovery.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7, or NCI-H460) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound solutions to the wells, and include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific enzyme target.

-

Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and this compound in a suitable assay buffer.

-

Assay Procedure: In a 96-well plate, add the enzyme solution and different concentrations of the test compound. Incubate for a predetermined period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Signal Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the specific enzyme and substrate used.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate generalized workflows and concepts relevant to the medicinal chemistry applications of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Caption: Typical workflow for in vitro anticancer drug screening.

Caption: Simplified signaling pathway for a generic cytotoxic anticancer agent.

References

- 1. 5-ACETYL-2-METHOXYPYRIDINE, 97% synthesis - chemicalbook [chemicalbook.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes: 5-Acetylpyridin-2(1H)-one as a Putative Fluorescent Probe

For Research Use Only. Not for use in diagnostic procedures.

Introduction

5-Acetylpyridin-2(1H)-one is a pyridinone derivative with potential as a fluorescent probe. The pyridinone scaffold is a component of various fluorescent molecules used in biological and chemical sensing.[1] While specific protocols for this compound are not yet established in the literature, its structural similarity to other fluorescent pyridinone derivatives suggests its potential utility in applications such as metal ion detection and cellular imaging.[2][3] These notes provide a generalized protocol for the initial characterization and application of this compound as a fluorescent probe, based on methodologies reported for analogous compounds.

Physicochemical Properties and Data Presentation

| Property | Hypothetical Value | Notes |

| Molecular Formula | C₇H₇NO₂ | |

| Molecular Weight | 137.14 g/mol | [4] |

| Appearance | Solid | [4] |

| Excitation Wavelength (λex) | 350 - 390 nm | Requires experimental determination. |

| Emission Wavelength (λem) | 420 - 480 nm | Requires experimental determination. |

| Quantum Yield (Φ) | 0.1 - 0.4 | Highly dependent on the solvent and local environment. |

| Molar Extinction Coefficient (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ | At the excitation maximum. |

| Solubility | Soluble in DMSO, DMF, Methanol | To be determined experimentally. |

Experimental Protocols

The following are generalized protocols that can serve as a starting point for evaluating this compound as a fluorescent probe. Optimization of parameters such as concentration, incubation time, and buffer composition will be necessary.

Protocol 1: Spectroscopic Characterization

This protocol outlines the basic steps to determine the fluorescence excitation and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvents (e.g., DMSO, PBS, Methanol)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Working Solution Preparation: Dilute the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 µM.

-

Excitation Spectrum Measurement: a. Set the fluorometer to scan a range of excitation wavelengths (e.g., 300-450 nm). b. Set the emission wavelength to an estimated maximum (e.g., 450 nm). c. Record the excitation spectrum. The peak of this spectrum is the optimal excitation wavelength (λex).

-

Emission Spectrum Measurement: a. Set the fluorometer's excitation wavelength to the determined λex. b. Scan a range of emission wavelengths (e.g., 400-600 nm). c. Record the emission spectrum. The peak of this spectrum is the optimal emission wavelength (λem).

-

Data Analysis: Plot the fluorescence intensity versus wavelength for both excitation and emission spectra.

Protocol 2: Putative Application in Metal Ion Sensing

Based on the properties of related pyridinone compounds, this compound could potentially act as a chemosensor for metal ions.[2] This protocol provides a general method for screening its response to various metal ions.

Materials:

-

This compound stock solution (as prepared in Protocol 1)

-

Aqueous solutions of various metal salts (e.g., CaCl₂, MgCl₂, ZnCl₂, CuCl₂, FeCl₂, FeCl₃)

-

Experimental buffer (e.g., HEPES, pH 7.4)

-

Fluorometer

Procedure:

-

Prepare Probe Solution: Dilute the this compound stock solution in the experimental buffer to a final concentration of 1-10 µM.

-

Baseline Measurement: Measure the fluorescence emission spectrum of the probe solution alone.

-

Addition of Metal Ions: To separate samples of the probe solution, add aliquots of the metal salt solutions to a final concentration typically ranging from micromolar to millimolar.

-

Incubation: Incubate the solutions for a short period (e.g., 5-15 minutes) at room temperature, protected from light.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample after the addition of the respective metal ion.

-

Data Analysis: Compare the fluorescence intensity and any spectral shifts of the probe in the presence of different metal ions to the baseline measurement. A significant change in fluorescence ("turn-on" or "turn-off" response) may indicate sensing capabilities.

Protocol 3: General Protocol for Cellular Staining and Fluorescence Microscopy

This protocol describes a general procedure for using this compound for live-cell imaging. Note: The toxicity and cell permeability of this compound are unknown and must be determined.

Materials:

-

This compound stock solution

-

Cell culture medium

-

Live cells cultured on imaging-compatible dishes (e.g., glass-bottom dishes)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters based on determined spectra)

-

PBS (Phosphate-Buffered Saline)

Procedure:

-

Cell Preparation: Grow cells to a suitable confluency on imaging dishes.

-

Probe Loading: a. Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration in the range of 1-10 µM. b. Remove the existing medium from the cells and replace it with the probe-containing medium.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal time should be determined experimentally.

-

Washing: Remove the loading solution and wash the cells 2-3 times with warm PBS or fresh medium to remove excess probe.

-

Imaging: Image the cells using a fluorescence microscope. Use the experimentally determined excitation wavelength and collect the emission within the appropriate range.

-

Cytotoxicity Assay (Recommended): Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to assess the effect of the probe on cell viability at the concentrations used for imaging.

Visualizations

The following diagrams illustrate generalized workflows and potential mechanisms relevant to the application of a novel fluorescent probe like this compound.

Caption: General experimental workflow for characterizing and applying a novel fluorescent probe.

Caption: Hypothetical mechanism for metal ion detection using this compound.

References

Application Notes and Protocols for 5-Acetylpyridin-2(1H)-one: Safe Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 5-Acetylpyridin-2(1H)-one (CAS No. 1124-29-4). Due to the limited availability of comprehensive toxicological data for this specific compound, safety protocols incorporate data from the closely related compound, 2-Acetylpyridine, as a precautionary measure. All users should conduct a thorough risk assessment before commencing any work.

Section 1: Compound Identification and Properties

This compound is a derivative of the 2-pyridinone core, also known by synonyms such as 1-(6-Hydroxypyridin-3-yl)ethanone and 2-Hydroxy-5-acetylpyridine.[1] It exists as a solid at room temperature.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1124-29-4 | [1] |

| Molecular Formula | C7H7NO2 | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | 364.7 ± 22.0 °C at 760 mmHg | [1] |

| Flash Point | 174.4 ± 22.3 °C | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

Section 2: Hazard Identification and Safety Data

The primary hazards associated with this compound are related to irritation and potential harm upon ingestion or inhalation.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | H335 | May cause respiratory irritation |

Signal Word: Warning

Precautionary Statements: P261, P305+P351+P338

Table 3: Toxicological Data for 2-Acetylpyridine (CAS No. 1122-62-9)

| Metric | Value | Species | Source |

| LD50 Oral | 2280 mg/kg | Rat | [2] |

| Eye Irritation | Category 2 | [3] | |

| Skin Irritation | Category 2 | [3] |

Section 3: Experimental Protocols

Protocol for Safe Handling of this compound

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

1. Engineering Controls:

- Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

- Ensure that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance from the work area.[4]

2. Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles or a face shield.

- Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not recommended.

- Body Protection: A fully buttoned, flame-retardant lab coat should be worn at all times.

3. Handling Procedures:

- Avoid generating dust.

- Weigh the compound in a fume hood or a ventilated balance enclosure.

- Keep containers tightly closed when not in use.

- Avoid contact with skin, eyes, and clothing.[2]

- Wash hands thoroughly after handling, even if gloves were worn.

4. Spill Response:

- Small Spills:

- Evacuate the immediate area.

- Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.

- Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

- Clean the spill area with soap and water.

- Large Spills:

- Evacuate the laboratory and alert personnel in adjacent areas.

- Contact the institution's environmental health and safety (EHS) department immediately.

- Do not attempt to clean up a large spill without appropriate training and equipment.

5. First Aid Measures:

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

- Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

- Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Protocol for Safe Storage of this compound

Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.

1. Storage Conditions:

- Store in a cool, dry, and well-ventilated area.

- Recommended storage temperature is between 2-8°C under an inert gas (e.g., nitrogen or argon).

- Keep containers tightly closed to prevent moisture absorption and contamination.

2. Incompatible Materials:

- Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]

- Keep away from sources of ignition, heat, sparks, and open flames.[2][4]

3. Container Labeling:

- All containers must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.

4. Waste Disposal:

- Dispose of unwanted this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Section 4: Visualized Workflows and Relationships

Caption: Workflow for the safe handling of chemical compounds.

Caption: Incompatibilities and conditions to avoid for this compound.

References

Application Notes and Protocols for the Analytical Detection of 5-Acetylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 5-Acetylpyridin-2(1H)-one, a key heterocyclic compound of interest in pharmaceutical research and development. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods are designed to offer robust and reliable analytical solutions.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products. The protocol is based on a reverse-phase separation with UV detection, offering a balance of speed and sensitivity.

Experimental Protocol

1.1. Instrumentation and Columns:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation.

1.2. Reagents and Standards:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or formic acid for MS compatibility)

-

This compound reference standard

1.3. Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture, with the aqueous phase containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.[1]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm[2]

-

Injection Volume: 10 µL

1.4. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: Representative HPLC Method Performance

| Parameter | Representative Value |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 98 - 102% |

Experimental Workflow: HPLC Analysis

Caption: Workflow for the HPLC analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue extracts.[3][4][5]

Experimental Protocol

2.1. Instrumentation:

-

LC System: A UHPLC or HPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

2.2. Reagents and Standards:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

This compound reference standard

-

Internal Standard (IS): A stable isotope-labeled analog of the analyte is recommended.

2.3. LC-MS/MS Conditions:

-

Column: A C18 or HILIC column suitable for polar compounds (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient program should be optimized to ensure good separation from matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the standards into the mass spectrometer.

Data Presentation: Representative LC-MS/MS Method Performance

| Parameter | Representative Value |

| Linearity Range | 0.01 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.003 ng/mL |

| Limit of Quantification (LOQ) | 0.01 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (Recovery) | 85 - 115% |

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for the LC-MS/MS analysis of biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS can be employed for the analysis of this compound, particularly for assessing its presence in volatile or semi-volatile sample matrices. Derivatization may be necessary to improve its volatility and chromatographic performance.

Experimental Protocol

3.1. Instrumentation:

-

GC System: A gas chromatograph with a split/splitless injector and a suitable capillary column.

-

Mass Spectrometer: A mass spectrometer detector (e.g., quadrupole).

3.2. Reagents and Derivatizing Agents:

-

Solvent (e.g., Dichloromethane, Ethyl Acetate)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation)

-

This compound reference standard

3.3. GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of the derivatized analyte (e.g., m/z 40-400).

Data Presentation: Representative GC-MS Method Performance

| Parameter | Representative Value |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

Logical Relationship: GC-MS Derivatization and Analysis

Caption: Logical steps in the GC-MS analysis of this compound.

Spectroscopic Methods

Spectroscopic techniques are valuable for the structural confirmation and quantification of this compound in simpler matrices.

UV-Vis Spectroscopy

This method is useful for quick concentration measurements in solutions where this compound is the primary absorbing species.

Protocol:

-

Prepare a series of standard solutions of this compound in a suitable solvent (e.g., ethanol or water).

-

Record the UV-Vis spectrum for each standard to determine the wavelength of maximum absorbance (λmax).

-

Generate a calibration curve by plotting absorbance at λmax versus concentration.

-

Measure the absorbance of the sample solution at λmax and determine its concentration using the calibration curve.

Quantitative NMR (qNMR) Spectroscopy

qNMR provides a primary method for determining the purity of this compound without the need for a specific reference standard of the same compound.

Protocol:

-

Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

-

Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

-

Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

-

Integrate a well-resolved signal of the analyte and a signal of the internal standard.

-

Calculate the purity of the analyte based on the integral values, the number of protons for each signal, and the known purity and mass of the internal standard.

References

- 1. Separation of 4-Acetylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. jampr.journals.ekb.eg [jampr.journals.ekb.eg]

- 3. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 4. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]

Application Notes and Protocols for 5-Acetylpyridin-2(1H)-one in Cell Culture

Disclaimer: The following application notes and protocols are based on the biological activities of structurally related pyridinone derivatives. As of the date of this document, specific experimental data for the dosing and administration of 5-Acetylpyridin-2(1H)-one in cell culture is limited in publicly available literature. Therefore, the provided information should be considered a starting point for experimental design and will require optimization for specific cell lines and research questions.

Introduction

This compound is a heterocyclic organic compound belonging to the pyridinone class. While specific biological activities of this compound are not extensively documented, the pyridinone scaffold is a common feature in many biologically active molecules with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. Several studies on related pyridinone derivatives have demonstrated their potential to modulate cellular processes, including proliferation and signaling pathways. These application notes provide a general framework for researchers and drug development professionals to begin investigating the in vitro effects of this compound.

Data Presentation: Cytotoxicity of Related Pyridinone Derivatives

To establish a preliminary effective concentration range for this compound, it is useful to consider the cytotoxic activities of other pyridinone-based compounds that have been evaluated in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several pyridinone derivatives from published studies. This data can guide the initial dose-response experiments for this compound.

| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |

| 2(1H)-Pyridone derivatives | HepG2 (Liver Cancer) | MTT | 53.6–77.6 | [1] |

| 2(1H)-Pyridone derivatives | MCF-7 (Breast Cancer) | MTT | 56.3–78.3 | [1] |

| Pyridine derivatives | HT29 (Colorectal Cancer) | MTT | 2.243 ± 0.217 | [2] |

| Pyridinone-thienopyrimidine derivatives | GTL-16 (Gastric Carcinoma) | Met kinase assay | 0.06 - 0.07 | [3] |

| Pyridinone–quinazoline derivatives | MCF-7, HeLa, HepG2 | MTT | 9 - 15 | [3] |

Note: The IC50 values are highly dependent on the specific chemical structure of the derivative, the cell line used, and the assay conditions. The provided data suggests that a broad concentration range, from low micromolar to high micromolar, should be initially screened for this compound.

Experimental Protocols

The following are detailed protocols for the preparation, administration, and evaluation of this compound in a typical cell culture setting.

Preparation of Stock Solution

A high-concentration stock solution is essential for accurate and reproducible dosing.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Determine the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

-

Calculate the mass of this compound required to prepare the desired volume of stock solution. The molecular weight of this compound is 137.14 g/mol .

-

Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

-

Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to the tube.

-

Vortex the tube thoroughly until the compound is completely dissolved. A brief sonication step may be used if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the treatment groups) must be included in all experiments.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxic potential of a compound.

Materials:

-

Selected cell line(s) (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom cell culture plates

-

This compound stock solution

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. A suggested starting range based on related compounds could be 0.1, 1, 10, 25, 50, and 100 µM.

-

Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization of Formazan Crystals:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Visualization of Potential Mechanisms and Workflows

Hypothetical Signaling Pathway

Given that many pyridinone derivatives exhibit anti-proliferative effects, a plausible, though hypothetical, mechanism could involve the modulation of key signaling pathways that regulate cell cycle progression and apoptosis. The following diagram illustrates a generic pathway that could be investigated.

Caption: Hypothetical signaling pathways affected by this compound.

Experimental Workflow

The following diagram outlines a general workflow for screening and characterizing the in vitro activity of this compound.

Caption: General experimental workflow for in vitro evaluation.

References

use of 5-Acetylpyridin-2(1H)-one as a catalyst in chemical reactions

Application Notes and Protocols for 5-Acetylpyridin-2(1H)-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Subject: Investigation into the Catalytic Use of this compound

Upon a comprehensive review of available scientific literature, it has been determined that there is currently no documented . The existing body of research primarily focuses on the synthesis and physicochemical properties of this compound and its derivatives.

While direct applications in catalysis are not reported, this document provides valuable information regarding the synthesis of related pyridine derivatives, which may be of interest for researchers exploring the potential of this class of compounds. The following sections detail a synthetic protocol for a structurally related compound, 4-acetylpyridine oxime, and provide a visual representation of the experimental workflow.

Experimental Protocol: Synthesis of a Related Pyridine Derivative